Grgdspc

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

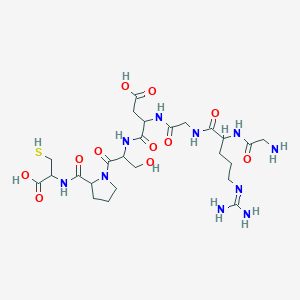

IUPAC Name |

3-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-[2-[(1-carboxy-2-sulfanylethyl)carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N10O11S/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPKIOQCZVIMAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N10O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Part 1: The Molecular Basis of RGD-Integrin Interaction

An In-Depth Technical Guide to the Function and Application of the GRGDSPC Peptide

This guide provides a comprehensive technical overview of the Gly-Arg-Gly-Asp-Ser-Pro-Cys (this compound) peptide, focusing on the core function of its Arg-Gly-Asp (RGD) motif. It is intended for researchers, scientists, and drug development professionals engaged in cell biology, biomaterials science, and targeted therapeutics. We will explore the molecular underpinnings of RGD-mediated cell adhesion, the resultant intracellular signaling, and provide field-proven methodologies for its study and application.

The functionality of the this compound peptide is rooted in the canonical RGD tripeptide sequence, first identified in the 1980s as the minimal recognition motif within fibronectin essential for cell attachment.[1] This sequence is now known to be a ubiquitous cell adhesion signal present in numerous extracellular matrix (ECM) proteins, including vitronectin, fibrinogen, and osteopontin.[1]

Integrins: The Receptors for RGD

The cellular receptors that recognize the RGD motif are integrins, a large family of heterodimeric transmembrane proteins composed of α and β subunits.[2] Nearly half of the 24 known integrin subtypes recognize the RGD sequence, with prominent examples including:

-

αvβ3: The vitronectin receptor, highly expressed on angiogenic endothelial cells and various tumor cells, making it a key target in oncology.

-

αvβ5: Another vitronectin receptor, also implicated in angiogenesis and tumor progression.[3]

-

α5β1: The primary fibronectin receptor, crucial for cell adhesion to fibronectin-rich matrices.[3]

-

αIIbβ3: Found on platelets, this integrin binds fibrinogen via its RGD sequence to mediate platelet aggregation.[4]

The specificity of which integrin an RGD-containing ligand binds to is determined not just by the core motif but also by the flanking amino acids and the peptide's overall conformation.[5]

Mechanism of Binding: A Tale of Cations and Conformation

The binding of an RGD peptide to an integrin occurs at a shallow crevice located at the interface between the α and β subunits. The interaction is critically dependent on a divalent cation (typically Mg²⁺ or Mn²⁺) coordinated within a conserved site on the β subunit known as the Metal Ion-Dependent Adhesion Site (MIDAS) .

The key molecular interactions are:

-

Aspartate (D): The carboxylate side chain of the aspartate residue directly coordinates with the divalent cation in the MIDAS. This is the most crucial interaction for ligand binding.

-

Arginine (R): The positively charged guanidinium group of the arginine residue forms a salt bridge with negatively charged aspartate residues on the α subunit, conferring specificity and adding to the binding energy.

-

Glycine (G): The small, achiral nature of glycine allows for a tight β-turn in the peptide backbone, which is necessary to correctly position the Arginine and Aspartate side chains for optimal engagement with their respective binding pockets on the integrin.

This precise molecular handshake ensures both high affinity and specificity, initiating a cascade of cellular events.

The this compound Peptide: Structure Dictates Function

The this compound peptide is a synthetic heptapeptide designed for both biological activity and practical utility.

-

GRGDSP: The core sequence is derived from fibronectin. The flanking Glycine, Serine, and Proline residues help to present the RGD motif in a favorable conformation for integrin binding.

-

Cysteine (C): The terminal cysteine residue is the key to this compound's widespread use in research and development. The free thiol group (-SH) on the cysteine side chain provides a reactive handle for site-specific immobilization onto biomaterial surfaces (e.g., via thiol-maleimide chemistry) or conjugation to nanoparticles and imaging agents.[6][7][8] This allows for the controlled presentation of the RGD motif to cells.

Part 2: Core Functions & Downstream Signaling

Binding of the RGD motif is not merely a passive tether. It is a dynamic process that triggers profound changes in cell behavior through bidirectional signaling.

Mediating Cell Adhesion, Spreading, and Migration

When this compound is immobilized on a surface, it mimics the natural ECM. Cells expressing the appropriate integrins can bind to the peptide, leading to attachment, spreading, and the formation of focal adhesions. These processes are fundamental to cell survival, proliferation, and migration. Conversely, when presented in a soluble form, this compound can act as a competitive inhibitor, blocking cells from adhering to RGD-containing ECM proteins and potentially inducing a form of programmed cell death known as anoikis.[9]

"Outside-In" Signaling: From Mechanical Link to Biochemical Cascade

The binding of RGD to integrins clusters these receptors on the cell surface. This clustering initiates a complex intracellular signaling cascade known as "outside-in" signaling, which translates the external mechanical cue into a biochemical response. A central hub for this process is the Focal Adhesion Kinase (FAK) .

The sequence of events is as follows:

-

Integrin Clustering: RGD binding causes integrins to cluster.

-

FAK Recruitment and Activation: The cytoplasmic tails of the clustered integrins recruit and activate FAK through autophosphorylation at Tyrosine 397 (Y397).[2]

-

Src Kinase Activation: The phosphorylated Y397 on FAK serves as a docking site for Src family kinases. This interaction leads to the full activation of both FAK and Src.[2][10]

-

Downstream Pathways: The activated FAK/Src complex phosphorylates numerous downstream targets, including Paxillin, leading to the activation of pathways like the Ras/MAPK (ERK) and PI3K/AKT cascades.[10][11]

-

Cellular Response: These pathways ultimately regulate the actin cytoskeleton, leading to changes in cell shape, migration, proliferation, and survival.[11]

Part 3: Methodologies for Characterization and Application

Synthesis and Modification of this compound

This compound is typically synthesized using automated Solid Phase Peptide Synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[12] In this process, the C-terminal cysteine is first anchored to an insoluble resin support. Subsequently, each amino acid is added sequentially in cycles of Nα-protecting group cleavage, washing, and coupling of the next protected amino acid until the full sequence is assembled. Finally, the peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid). Purification is achieved via reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 1: Quantitative In Vitro Cell Adhesion Assay

This protocol quantifies cell attachment to surfaces functionalized with this compound. The causality is clear: if the peptide is correctly immobilized and recognized by cellular integrins, cells will adhere. A control peptide with a scrambled sequence (e.g., GRGESP) is critical for demonstrating specificity.

Methodology:

-

Plate Coating: Aseptically coat wells of a 96-well tissue culture plate with a solution of this compound peptide (e.g., 50 µg/mL in PBS) overnight at 4°C. Coat control wells with a non-binding peptide (e.g., GRGESPC) or BSA alone.

-

Washing and Blocking: Aspirate the peptide solution and wash wells three times with sterile PBS. Block any remaining non-specific binding sites by incubating with a 1% BSA solution in PBS for 1 hour at 37°C.

-

Cell Preparation: Culture cells of interest (e.g., U87MG glioblastoma cells, which express αvβ3) to sub-confluency. Detach cells using a non-enzymatic agent (e.g., EDTA) to preserve integrin integrity. Wash and resuspend the cells in serum-free medium.[5]

-

Seeding: Seed a known number of cells (e.g., 2 x 10⁴ cells) into each well.[5]

-

Incubation: Incubate the plate for 60-90 minutes at 37°C in a CO₂ incubator to allow for adhesion.

-

Washing: Gently wash the wells twice with PBS to remove non-adherent cells. The force of washing should be consistent across all wells.

-

Staining: Fix the remaining adherent cells with 4% paraformaldehyde for 10 minutes. Discard the fixative and stain the cells with a 0.5% w/v crystal violet solution for 20 minutes.

-

Quantification: Wash away excess stain with water and allow the plate to dry. Solubilize the stain from the cells using a 10% acetic acid or 100% methanol solution. Measure the absorbance at ~590 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

Protocol 2: Competitive Integrin Binding Assay (ELISA-based)

This assay determines the binding affinity (IC₅₀) of a soluble peptide by measuring its ability to compete with a known ligand for binding to a purified, immobilized integrin. This self-validating system directly quantifies the molecular interaction.

Methodology:

-

Integrin Immobilization: Coat a 96-well high-binding plate with purified integrin αvβ3 (e.g., 0.5 µg/mL in a buffer containing MnCl₂) overnight at 4°C.[13]

-

Blocking: Wash the plate and block with 1% BSA as described in the adhesion assay.

-

Competition Reaction: Prepare serial dilutions of the test peptide (e.g., this compound). In each well, add a fixed, sub-saturating concentration of a labeled ligand (e.g., biotinylated fibronectin or a biotinylated cyclic RGD peptide) along with the varying concentrations of the test peptide.[13]

-

Incubation: Incubate the plate for 2-3 hours at room temperature to allow the binding to reach equilibrium.

-

Detection: Wash the plate thoroughly. Add a solution of streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour.

-

Signal Development: Wash the plate again. Add an HRP substrate (e.g., TMB) and allow the color to develop. Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).

-

Data Analysis: Read the absorbance at 450 nm. The signal is inversely proportional to the binding of the test peptide. Plot the absorbance against the log concentration of the test peptide and fit a sigmoidal dose-response curve to calculate the IC₅₀ value—the concentration of test peptide required to inhibit 50% of the labeled ligand binding.[14]

Protocol 3: In Vivo Tumor Targeting Assessment

This protocol assesses the ability of a this compound-conjugated agent to specifically accumulate in a tumor expressing the target integrin in a living animal model.

Methodology:

-

Probe Synthesis: Conjugate this compound to a near-infrared (NIR) fluorescent dye (e.g., Cy5.5 or Cy7) via the terminal cysteine. Purify the conjugate using RP-HPLC.[15]

-

Animal Model: Establish subcutaneous tumors in immunocompromised mice (e.g., nude mice) by injecting human tumor cells known to overexpress the target integrin (e.g., U87MG for αvβ3). Allow tumors to grow to a palpable size (e.g., 0.5 cm diameter).[15][16]

-

Probe Administration: Administer the fluorescent RGD probe via tail vein injection (e.g., 10 nmol per mouse). For a blocking/specificity control, co-inject a separate cohort of mice with the fluorescent probe and a large excess (e.g., 100-fold) of unlabeled this compound peptide.[16]

-

In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, and 24 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system (IVIS).

-

Data Analysis: Quantify the fluorescence intensity in the tumor region and a contralateral non-tumor region (e.g., muscle). Calculate the tumor-to-background ratio (TBR) at each time point. A high TBR that is significantly reduced in the blocked group indicates specific tumor targeting.[1]

-

Ex Vivo Validation: At the final time point, euthanize the mice and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart). Image the dissected organs to confirm the in vivo signal distribution and quantify the fluorescence per gram of tissue.[15]

Part 4: Applications in Research and Therapeutics

The ability of this compound to mediate specific cell interactions has made it an invaluable tool in several advanced fields.

Data Presentation: Quantitative Comparison of RGD Peptide Affinities

The conformation and multimerization of RGD peptides drastically affect their binding affinity. Cyclic peptides are generally more potent than linear ones due to their conformational rigidity, which reduces the entropic penalty of binding.[17][18] Multimeric RGD peptides can further enhance avidity through polyvalent binding.

| Peptide Variant | Target Integrin | IC₅₀ (nM) | Key Insight |

| Linear GRGDSP | αvβ3 | ~1000-5000 | Baseline affinity, flexible structure. |

| Cyclic c(RGDfK) | αvβ3 | ~50 | Cyclization dramatically increases affinity.[1] |

| RGD Monomer (Cy5.5-c(RGDyK)) | αvβ3 | 42.9 | Conjugated monomer for imaging.[15] |

| RGD Dimer (Cy5.5-E[c(RGDyK)]₂) | αvβ3 | 27.5 | Dimerization provides a modest affinity gain.[15] |

| RGD Tetramer (Cy5.5-E{E[c(RGDyK)]₂}₂) | αvβ3 | 12.1 | Tetramer shows the highest avidity due to polyvalency.[15] |

| DOTA-P-RGD | αvβ3 | 44.3 | Monomeric peptide for PET imaging.[19] |

| DOTA-6P-RGD₄ | αvβ3 | 0.3 | Multimeric peptide for PET shows exceptionally high affinity.[19] |

Table 1: Comparative IC₅₀ values for various RGD peptides against the αvβ3 integrin, demonstrating the impact of cyclization and multimerization on binding affinity. Data compiled from multiple sources.[1][15][19]

Tissue Engineering and Biomaterial Functionalization

By immobilizing this compound onto otherwise bio-inert scaffolds (e.g., hydrogels, polymers), researchers can create materials that actively promote cell adhesion, proliferation, and differentiation. This is a cornerstone of modern tissue engineering, used to improve the integration of implants, guide tissue regeneration, and create more physiologically relevant 3D cell culture models.[6][7]

Targeted Drug Delivery in Oncology

Many aggressive tumors and their associated neovasculature overexpress integrins like αvβ3. This provides a molecular address for targeted therapy. By conjugating this compound to drug-loaded nanoparticles, liposomes, or the drugs themselves, the therapeutic payload can be selectively delivered to the tumor microenvironment.[4] This strategy aims to increase the local concentration of the drug at the tumor site, thereby enhancing its efficacy while minimizing systemic toxicity to healthy tissues.[20]

Bio-imaging and Diagnostics

Conjugating this compound to imaging agents has revolutionized the non-invasive visualization of integrin expression. Radiolabeled RGD peptides (e.g., with ¹⁸F, ⁶⁸Ga) are used in Positron Emission Tomography (PET) to image angiogenesis and monitor tumor response to therapy in clinical settings.[21][22] Similarly, fluorescently-labeled RGD peptides are powerful tools for preclinical research, enabling the real-time visualization of tumor progression and cell trafficking in animal models.[16]

Conclusion

The RGD motif within the this compound peptide is a powerful and versatile tool for directing cellular interactions. Its function is based on a highly specific molecular recognition event with integrin receptors, which translates into a cascade of intracellular signals that control fundamental cell behaviors. A thorough understanding of this mechanism, coupled with robust and validated experimental protocols, enables researchers and drug developers to leverage this compound for a wide range of applications, from engineering functional tissues to developing next-generation targeted cancer therapies and diagnostics. The continued exploration of RGD-integrin biology promises to yield even more sophisticated and effective biomedical solutions.

References

-

Mas-Moruno, C., et al. Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion. ACS Omega. Available from: [Link]

-

Wu, Y., et al. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers. Mol Imaging Biol. Available from: [Link]

-

Chen, X., et al. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice. Bioconjugate Chemistry. Available from: [Link]

-

Ang, C.S., et al. Conjugation of Peptides to Gold Nanoparticles. Methods Mol Biol. Available from: [Link]

-

LifeTein. This compound Peptide. Available from: [Link]

-

Lee, M.H., et al. Peptide and protein nanoparticle conjugates: versatile platforms for biomedical applications. J Mater Chem B. Available from: [Link]

-

Chen, X., et al. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice. National Center for Biotechnology Information. Available from: [Link]

-

Moreno-Layseca, P., et al. The emerging role of human transmembrane RGD-based counter-receptors of integrins in health and disease. Cell Mol Life Sci. Available from: [Link]

-

Jeong, D., et al. Peptide-Conjugated Ultrasmall Gold Nanoparticles (2 nm) for Selective Protein Targeting. Bioconjugate Chemistry. Available from: [Link]

-

ResearchGate. RGD-induced activations of FA pathway. Available from: [Link]

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

-

Garmy-Susini, B., et al. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells. Oncotarget. Available from: [Link]

-

ResearchGate. Competitive αvβ3 integrin binding assay. Available from: [Link]

-

Shi, J., et al. Evaluation of In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability. Theranostics. Available from: [Link]

-

Minds@UW. The synthesis of RGD pepties via solid phase peptide synthesis. Available from: [Link]

-

Piras, A., et al. High-Affinity RGD-Knottin Peptide as a New Tool for Rapid Evaluation of the Binding Strength of Unlabeled RGD-Peptides to αvβ3, αvβ5, and α5β1 Integrin Receptors. Analytical Chemistry. Available from: [Link]

-

Wang, F., et al. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions. Journal of Controlled Release. Available from: [Link]

-

Di Maro, S., et al. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies. ChemBioChem. Available from: [Link]

-

Akimov, S.S., et al. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling. Journal of Biological Chemistry. Available from: [Link]

-

Li, Y., et al. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations. Biology. Available from: [Link]

-

Li, Y., et al. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations. PubMed. Available from: [Link]

-

ResearchGate. Integrin α v β 3 binding data for cyclic RGD peptides. Available from: [Link]

-

Healy, K.E., et al. Advantages of RGD peptides for directing cell association with biomaterials. Biomaterials. Available from: [Link]

-

Zou, Y., et al. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy. Scientific Reports. Available from: [Link]

-

ResearchGate. Efficient solid-phase synthesis of cyclic RGD peptides under controlled Microwave Heating. Available from: [Link]

-

Piras, A., et al. High-Affinity RGD-Knottin Peptide as a New Tool for Rapid Evaluation of the Binding Strength of Unlabeled. ACS Publications. Available from: [Link]

-

Loidl, A., et al. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field. MDPI. Available from: [Link]

-

Sun, Y., et al. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors. Frontiers in Oncology. Available from: [Link]

-

Ilex Life Sciences. 3-D Life RGD Peptide. Available from: [Link]

-

Chen, H., et al. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin α v β 3. Theranostics. Available from: [Link]

-

Gardner, C.R., et al. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides. J Pept Res. Available from: [Link]

-

Kimura, R.H., et al. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity. Proteins. Available from: [Link]

-

AIR Unimi. Non-integrin cell adhesion triggers ligand-independent integrin signaling. Available from: [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

Sources

- 1. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clyte.tech [clyte.tech]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ilexlife.com [ilexlife.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. The emerging role of human transmembrane RGD-based counter-receptors of integrins in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The synthesis of RGD pepties via solid phase peptide synthesis [minds.wisconsin.edu]

- 13. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Conjugation with gold nanoparticles improves the stability of the KT2 peptide and maintains its anticancer properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]

- 22. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]

The Architect of Adhesion: A Technical Guide to the GRGDSPC Peptide's Mechanism of Action

This guide provides an in-depth exploration of the Gly-Arg-Gly-Asp-Ser-Pro-Cys (GRGDSPC) peptide, a key tool in cell adhesion research and a promising component in drug development. We will dissect its mechanism of action, from the fundamental molecular interactions with cell surface receptors to the complex signaling cascades that dictate cellular behavior. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how this synthetic peptide mimics natural cell-matrix interactions to modulate cell adhesion.

The RGD Motif: Nature's Universal Cell Adhesion Signal

The core of the this compound peptide's functionality lies in the Arginine-Glycine-Aspartate (RGD) tripeptide sequence. This motif is a canonical recognition sequence found in numerous extracellular matrix (ECM) proteins, including fibronectin, vitronectin, and fibrinogen.[1][2] Cells interact with their surrounding matrix through a family of transmembrane receptors called integrins.[1][3] Nearly half of the known integrin subtypes recognize and bind to the RGD sequence, making it a fundamental mediator of cell-matrix adhesion.[2][4] This interaction is not merely a passive tethering; it is a critical signaling event that influences cell survival, proliferation, migration, and differentiation.[4][5]

The this compound peptide, by presenting this RGD motif, acts as a competitive inhibitor of native ECM-integrin binding.[1] When introduced into a biological system, it can occupy the RGD-binding sites on integrins, thereby preventing cells from adhering to their natural ECM substrates. Conversely, when immobilized on a surface, the this compound peptide can promote cell adhesion by providing a specific binding site for integrins.[2][6]

Molecular Choreography: The this compound-Integrin Interaction

The binding of the RGD sequence to an integrin is a highly specific and coordinated event that occurs at a shallow crevice at the interface of the integrin's α and β subunits.[1] The interaction is critically dependent on the presence of divalent cations, typically Mg²⁺ or Mn²⁺, which are coordinated by a conserved motif in the β subunit's I-like domain known as the Metal Ion-Dependent Adhesion Site (MIDAS).[1]

The key molecular interactions are as follows:

-

Aspartate (D): The carboxylate side chain of the aspartic acid residue directly coordinates with the divalent cation within the MIDAS. This is the most crucial interaction for ligand binding.[1]

-

Arginine (R): The positively charged guanidinium group of the arginine residue forms a salt bridge with negatively charged aspartate residues on the α subunit of the integrin, contributing to the specificity and energy of the binding.[1]

-

Glycine (G): The small, flexible glycine residue allows for a necessary turn in the peptide's backbone, which optimally positions the flanking arginine and aspartate residues for interaction with the integrin binding pocket.[1]

The additional residues in the this compound peptide, particularly the proline (P), can influence the conformation of the RGD motif, potentially affecting its binding affinity and specificity for different integrin subtypes.[7] The C-terminal cysteine (C) residue is of particular practical importance. Its thiol group provides a reactive handle for covalent conjugation to surfaces, nanoparticles, or other molecules, making this compound a versatile tool for creating well-defined, functionalized biomaterials and drug delivery systems.[8][9]

"Outside-In" Signaling: Translating Adhesion into Cellular Action

The binding of this compound to integrins is not a static event; it initiates a cascade of intracellular signals known as "outside-in" signaling.[3][10] This process begins with the clustering of integrins on the cell surface, which is promoted by multivalent ligand binding.[11][12] This clustering brings the cytoplasmic tails of the integrins into close proximity, initiating the assembly of large, dynamic protein complexes called focal adhesions.[13][14][15]

Focal adhesions serve as both mechanical links to the actin cytoskeleton and as signaling hubs that integrate information from the extracellular environment.[14][15] A key early event in focal adhesion formation is the recruitment and activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.[3][10]

The signaling cascade proceeds as follows:

-

Integrin Clustering and FAK Recruitment: this compound binding and subsequent integrin clustering leads to the recruitment of FAK to the integrin cytoplasmic tails.[10][11]

-

FAK Autophosphorylation and Src Kinase Activation: At the focal adhesion site, FAK undergoes autophosphorylation at tyrosine residue 397 (Tyr397).[13] This phosphotyrosine residue acts as a docking site for Src family kinases (SFKs).[10][13] The binding of Src to FAK leads to the full activation of both kinases.[10]

-

Phosphorylation of Downstream Targets: The activated FAK-Src complex then phosphorylates a multitude of downstream signaling and adaptor proteins, including paxillin, vinculin, and p130Cas.[10][13]

-

Actin Cytoskeleton Reorganization: The activation of these downstream effectors ultimately leads to the reorganization of the actin cytoskeleton, resulting in the formation of stress fibers and changes in cell shape, spreading, and migration.[3][14] This process is heavily influenced by the activation of small GTPases such as RhoA.[3]

This intricate signaling network allows the cell to sense and respond to the adhesive cues presented by the this compound peptide, mirroring the natural responses to the ECM.

Caption: this compound-induced "outside-in" signaling pathway.

The Role of Co-Receptors: A Synergistic Partnership

While integrins are the primary receptors for the RGD motif, their function is often modulated by co-receptors, most notably syndecans. Syndecan-4, a transmembrane heparan sulfate proteoglycan, is frequently found in focal adhesions and acts in synergy with integrins to regulate cell adhesion and signaling.[16][17]

The heparan sulfate chains of syndecan-4 can bind to the same ECM proteins as integrins, such as fibronectin, albeit at different sites.[16] This co-engagement is thought to stabilize the adhesive complex and enhance downstream signaling. For instance, syndecan-4 is known to be involved in the activation of protein kinase C alpha (PKCα), which plays a crucial role in focal adhesion formation and cell spreading.[18] In some contexts, RGD-independent cell adhesion can be mediated by a complex of tissue transglutaminase and fibronectin, which requires co-signaling from both syndecan-4 and α5β1 integrin.[19][20] Therefore, the cellular response to this compound may also be influenced by the expression and activity of syndecans on the cell surface.

Applications in Research and Drug Development

The well-defined mechanism of action of the this compound peptide makes it an invaluable tool in various applications:

-

Biomaterial Functionalization: Covalently attaching this compound to otherwise bio-inert surfaces can promote specific cell adhesion, which is crucial for tissue engineering and regenerative medicine applications.[6]

-

Targeted Drug Delivery: By conjugating this compound to nanoparticles or liposomes, therapeutic agents can be specifically targeted to cells that overexpress RGD-binding integrins, such as many types of cancer cells and angiogenic endothelial cells.[9][21][22] The iRGD peptide, a related cyclic peptide, has shown particular promise in enhancing tumor penetration.[22][23][24]

-

Studying Cell Adhesion and Migration: As a competitive inhibitor, soluble this compound can be used to probe the role of RGD-dependent integrins in various cellular processes, including cell adhesion, spreading, and migration.[2][25]

Experimental Protocols

Cell Adhesion Assay

This protocol provides a basic method for quantifying cell attachment to surfaces coated with this compound peptide.

Materials:

-

This compound peptide

-

Sterile phosphate-buffered saline (PBS)

-

Sterile tissue culture plates (e.g., 96-well)

-

Control peptide (e.g., GRGESP)

-

Bovine serum albumin (BSA)

-

Cell suspension of interest in serum-free medium

-

Crystal violet staining solution (0.5% w/v in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS)

Procedure:

-

Plate Coating:

-

Prepare a working solution of this compound peptide in sterile PBS (e.g., 10-50 µg/mL).[26]

-

Add 100 µL of the peptide solution to each well of a 96-well plate. For control wells, add PBS alone or a solution of the control peptide.[26]

-

Incubate the plate at 37°C for 1-2 hours or overnight at 4°C to allow for passive adsorption.[26][27]

-

Aspirate the coating solution and gently wash the wells twice with sterile PBS.[26]

-

(Optional) Block non-specific binding by incubating with 1% BSA in PBS for 30-60 minutes at 37°C. Wash again with PBS.[26]

-

-

Cell Seeding:

-

Incubation:

-

Incubate the plate at 37°C in a CO₂ incubator for 30-90 minutes. The optimal time should be determined empirically.[26]

-

-

Washing:

-

Gently wash the wells 2-3 times with PBS to remove non-adherent cells.[26]

-

-

Quantification:

-

Add 100 µL of crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[4]

-

Wash the wells thoroughly with water and allow them to air dry.

-

Add 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking to dissolve the stain.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

-

Caption: Workflow for a cell adhesion assay.

Immunofluorescence Staining of Focal Adhesions

This protocol describes how to visualize focal adhesions in cells adhered to this compound-coated surfaces.

Materials:

-

Cells cultured on this compound-coated glass coverslips

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

0.1-0.2% Triton X-100 in PBS (Permeabilization buffer)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody against a focal adhesion protein (e.g., anti-vinculin or anti-paxillin)

-

Fluorophore-conjugated secondary antibody

-

Phalloidin conjugated to a fluorophore (for F-actin staining)

-

DAPI or Hoechst stain (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Cell Culture:

-

Seed cells on this compound-coated sterile glass coverslips in a culture dish and culture until they are well-adhered and have spread.[28]

-

-

Fixation:

-

Permeabilization:

-

Blocking:

-

Primary Antibody Incubation:

-

Secondary Antibody and Phalloidin Incubation:

-

Counterstaining and Mounting:

-

Imaging:

Conclusion

The this compound peptide is a powerful and versatile tool for investigating and manipulating cell adhesion. Its ability to competitively engage integrin receptors and trigger downstream signaling pathways provides a defined method for studying the complex interplay between cells and their environment. The inclusion of a C-terminal cysteine further enhances its utility, allowing for straightforward conjugation to a variety of substrates and delivery vehicles. A thorough understanding of its mechanism of action, as detailed in this guide, is essential for its effective application in basic research, biomaterials science, and the development of novel therapeutic strategies.

References

-

ResearchGate. (n.d.). Schematic diagram of integrin activation and downstream signaling... Retrieved from [Link]

-

ACS Omega. (2021). Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion. Retrieved from [Link]

-

PubMed Central. (2008). Integrin signalling at a glance. Retrieved from [Link]

-

Sino Biological. (n.d.). Integrin Cell Signaling Pathway Transduction. Retrieved from [Link]

-

PNAS. (2011). Early integrin binding to Arg-Gly-Asp peptide activates actin polymerization and contractile movement that stimulates outward translocation. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Integrins. Retrieved from [Link]

-

Annual Reviews. (1996). RGD AND OTHER RECOGNITION SEQUENCES FOR INTEGRINS. Retrieved from [Link]

-

PNAS. (2001). Solution structures and integrin binding activities of an RGD peptide with two isomers. Retrieved from [Link]

-

Mechanobiology Institute, National University of Singapore. (2024). What are focal adhesions? Retrieved from [Link]

-

Biology LibreTexts. (2025). 28.10: Integrins- Bidirectional Cell Adhesion Receptors. Retrieved from [Link]

-

Bio-protocol. (2022). Immunofluorescence analysis of focal adhesions. Retrieved from [Link]

-

JoVE. (2023). Cytoskeleton and Focal Adhesion Organization Assay: An Immunofluorescence-based Method to Study Cell Adhesion and Spreading on Substrates. Retrieved from [Link]

-

The Company of Biologists. (2004). Integrin activation. Retrieved from [Link]

-

Wikipedia. (n.d.). Focal adhesion. Retrieved from [Link]

-

PubMed. (2010). RGD-independent cell adhesion via a tissue transglutaminase-fibronectin matrix promotes fibronectin fibril deposition and requires syndecan-4/2 α5β1 integrin co-signaling. Retrieved from [Link]

-

Arigo Biolaboratories Corp. (n.d.). Protocol for immunofluorescence staining of adhesion cells. Retrieved from [Link]

-

ResearchGate. (n.d.). The selective loss of syndecan-4 abolishes the TG-FN2-mediated... Retrieved from [Link]

-

PubMed Central. (2012). Integrin adhesions: Who's on first? What's on second? Retrieved from [Link]

-

YouTube. (2023). The Formation of Focal Adhesions. Retrieved from [Link]

-

PubMed. (1990). RGD peptides may only temporarily inhibit cell adhesion to fibronectin. Retrieved from [Link]

-

PubMed Central. (2010). RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling. Retrieved from [Link]

-

YouTube. (2017). Focal Adhesion Proteins. Retrieved from [Link]

-

PubMed Central. (2009). Advantages of RGD peptides for directing cell association with biomaterials. Retrieved from [Link]

-

PubMed Central. (2023). RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions. Retrieved from [Link]

-

Arigo Biolaboratories Corp. (n.d.). Immunofluorescence Protocol (for adherent cells). Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of the this compound synthetic peptide on Ramos cell attachment to the... Retrieved from [Link]

-

PubMed Central. (2018). Syndecan-4 tunes cell mechanics by activating the kindlin-integrin-RhoA pathway. Retrieved from [Link]

-

MDPI. (2021). Syndecan-4 in Tumor Cell Motility. Retrieved from [Link]

-

PubMed Central. (2006). Synergistic control of cell adhesion by integrins and syndecans. Retrieved from [Link]

-

SpringerLink. (2023). Recent Research Progress of RGD Peptide–Modified Nanodrug Delivery Systems in Tumor Therapy. Retrieved from [Link]

-

PubMed. (2024). Enhancing Tumor Targeted Therapy: The Role of iRGD Peptide in Advanced Drug Delivery Systems. Retrieved from [Link]

-

RSC Publishing. (2022). Targeted drug delivery using iRGD peptide for solid cancer treatment. Retrieved from [Link]

-

MDPI. (2024). Enhancing Tumor Targeted Therapy: The Role of iRGD Peptide in Advanced Drug Delivery Systems. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. annualreviews.org [annualreviews.org]

- 3. sinobiological.com [sinobiological.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Integrins - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solution structures and integrin binding activities of an RGD peptide with two isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integrin signalling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - KR [thermofisher.com]

- 14. What are focal adhesions? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 15. Focal adhesion - Wikipedia [en.wikipedia.org]

- 16. Syndecan-4 tunes cell mechanics by activating the kindlin-integrin-RhoA pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Syndecan-4 in Tumor Cell Motility | MDPI [mdpi.com]

- 18. Synergistic control of cell adhesion by integrins and syndecans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. RGD-independent cell adhesion via a tissue transglutaminase-fibronectin matrix promotes fibronectin fibril deposition and requires syndecan-4/2 α5β1 integrin co-signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. d-nb.info [d-nb.info]

- 22. Enhancing Tumor Targeted Therapy: The Role of iRGD Peptide in Advanced Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Targeted drug delivery using iRGD peptide for solid cancer treatment - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 24. mdpi.com [mdpi.com]

- 25. RGD peptides may only temporarily inhibit cell adhesion to fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. cpos.hku.hk [cpos.hku.hk]

- 29. bio-protocol.org [bio-protocol.org]

- 30. Cytoskeleton and Focal Adhesion Organization Assay: An Immunofluorescence-based Method to Study Cell Adhesion and Spreading on Substrates [jove.com]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. arigobio.com [arigobio.com]

An In-depth Technical Guide to Understanding GRGDSPC and Integrin Binding Specificity

Executive Summary

The Arginine-Glycine-Aspartic acid (RGD) peptide motif is a cornerstone of cell-extracellular matrix (ECM) interactions, mediating the binding of numerous proteins to a class of transmembrane receptors known as integrins.[1][2][3] However, the therapeutic and biotechnological utility of this motif is not unlocked by the core tripeptide alone. Specificity—the ability to selectively target one of the 24 known integrin heterodimers—is paramount for developing targeted drugs and advanced biomaterials.[4][5] This guide delves into the molecular principles governing this specificity, using the well-characterized peptide GRGDSPC as a central case study. We will explore how flanking amino acids and conformational constraints dictate which integrin subtype a ligand will bind, detail the gold-standard methodologies for quantifying these interactions, and examine the downstream signaling consequences of specific binding events. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of the structure-function relationships that define RGD-integrin recognition.

Chapter 1: The Integrin Superfamily & The RGD Hypothesis

Integrins are heterodimeric cell surface receptors composed of α and β subunits that form the physical link between the extracellular environment and the intracellular actin cytoskeleton.[1] This connection is fundamental to cellular processes including adhesion, migration, proliferation, and survival.[3][6] The discovery by Ruoslahti and Pierschbacher in the early 1980s that a simple three-amino-acid sequence, RGD, within fibronectin was the minimal essential unit for cell attachment was a watershed moment in cell biology.[2]

Nearly half of all known integrins, including the therapeutically relevant αvβ3, αvβ5, and α5β1 subtypes, recognize this RGD motif in their ligands.[1][3] The binding occurs at a pocket formed at the interface of the α and β subunit headpieces.[7][8] Specifically, the carboxylate group of the aspartic acid (D) residue coordinates a divalent cation within a conserved site on the β-subunit known as the Metal Ion-Dependent Adhesion Site (MIDAS), while the guanidinium group of the arginine (R) residue forms a salt bridge with a conserved aspartic acid on the α-subunit.[9][10]

However, the simple, linear GRGDSP peptide binds to multiple integrins with relatively low affinity.[1] This promiscuity and weak binding are significant hurdles for applications requiring precision. The key to overcoming these limitations lies in understanding the influence of the residues that flank the core RGD motif and the three-dimensional conformation of the peptide.[8][11]

Chapter 2: Decoding Specificity: A Deep Dive into the this compound Sequence

The peptide Gly-Arg-Gly-Asp-Ser-Pro-Cys (this compound) provides an excellent framework for understanding how specificity is engineered. Each component beyond the core RGD plays a distinct and crucial role.

-

Flanking Residues (G, S, P): The amino acids immediately surrounding the RGD core interact with "specificity-determining loops" (SDLs) on the integrin headpiece, which vary between different α and β subunits.[9] The Serine (S) and Proline (P) in this compound, for example, contribute to a specific "turn" conformation that is preferentially recognized by certain integrins over others. While linear peptides are conformationally flexible, these flanking residues bias the peptide towards a structure that is more favorable for a subset of integrins, thereby enhancing both affinity and selectivity.[12]

-

Conformational Constraint (Cyclization): True high affinity and specificity are often achieved by locking the peptide into its optimal binding conformation.[13][14] The C-terminal Cysteine (C) in this compound is a critical functional handle. Its thiol group allows for:

-

Site-Specific Immobilization: For creating bioactive surfaces on biomaterials, the cysteine enables covalent attachment in a defined orientation, which is crucial for consistent integrin engagement.[12]

-

Cyclization: By forming a disulfide bond with another cysteine or a chemical linker, the peptide can be cyclized. This pre-organization dramatically reduces the entropic penalty of binding, leading to a significant increase in affinity—often by orders of magnitude—and selectivity for specific integrin subtypes.[13][14][] For instance, cyclic RGD peptides have been developed that show high selectivity for αvβ3 over α5β1 or the platelet integrin αIIbβ3.[13]

-

Chapter 3: Quantifying the Interaction: Methodologies & Protocols

From a Senior Application Scientist's perspective, claims of specificity are meaningless without robust, quantitative data. The following methodologies are essential for characterizing the binding kinetics and affinity (KD) of peptides like this compound.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique for measuring the kinetics of molecular interactions. It provides the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

Experimental Workflow: SPR Analysis of this compound-Integrin Binding

Caption: Workflow for SPR analysis of peptide-integrin binding.

Self-Validating Protocol Insights:

-

Why a Nitrilotriacetic Acid (NTA) Chip? For peptides engineered with a poly-histidine tag (His-tag), an NTA chip allows for oriented immobilization via the tag, presenting the RGD motif uniformly to the mobile-phase analyte (the integrin).[16] This is superior to random amine coupling, which can obscure the binding site.

-

Controls are Non-Negotiable: A crucial control is to flow the integrin over a reference channel with an immobilized scrambled peptide (e.g., GRGESP or GDGRSPC).[17] Any binding observed in the reference channel is non-specific and must be subtracted from the active channel data.

-

Divalent Cations are Critical: Integrin-ligand binding is dependent on divalent cations like Mn2+ or Mg2+.[10][16] All running buffers must be supplemented with these ions (e.g., 1 mM MnCl2) to ensure the integrin is in a receptive conformation.[18]

Cell-Based Adhesion & Competition Assays

While SPR provides pure biochemical data, cell-based assays confirm biological function. These assays measure the ability of cells to adhere to a surface coated with the peptide and, critically, how soluble competitors inhibit this adhesion.

Step-by-Step Protocol: Cell Adhesion Competition Assay

-

Plate Coating: Coat wells of a 96-well plate with your peptide (e.g., this compound conjugated to Bovine Serum Albumin, BSA) at a concentration of 1-10 µg/mL overnight at 4°C. A negative control well should be coated with BSA alone.

-

Blocking: Wash the wells with Phosphate-Buffered Saline (PBS) and block any remaining non-specific binding sites with a 1% BSA solution for 1 hour at 37°C.

-

Cell Preparation: Culture cells known to express the integrin of interest (e.g., U87MG glioblastoma cells for αvβ3). Detach the cells using a non-enzymatic agent like EDTA to preserve receptor integrity.[19] Resuspend the cells in serum-free media.

-

Competition: In separate tubes, pre-incubate the cell suspension for 15-30 minutes with increasing concentrations of a soluble competitor peptide (e.g., cyclic RGDfV as a potent αvβ3 inhibitor, or this compound itself). Include a "no inhibitor" control.

-

Seeding & Adhesion: Add the cell suspensions (e.g., 5 x 104 cells/well) to the coated plate and allow them to adhere for 60-90 minutes at 37°C.[19]

-

Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

-

Quantification: Stain the remaining adherent cells with a dye like crystal violet. Solubilize the dye and measure the absorbance on a plate reader.

-

Analysis: Plot the percentage of cell adhesion against the logarithm of the competitor concentration. Fit the data to a dose-response curve to determine the IC50 value—the concentration of inhibitor required to block 50% of cell adhesion.[20]

Causality Behind Choices:

-

Why Serum-Free Media? Serum contains vitronectin and fibronectin, which are native RGD-containing ligands.[2] Their presence would compete with the coated peptide, confounding the results.

-

Why a Non-Enzymatic Detachment? Proteases like trypsin can cleave the extracellular domains of integrins, reducing the number of available receptors for binding.

Comparative Binding Affinity Data

By applying these methodologies, the field has generated a wealth of data on the specificity of various RGD peptides.

| Peptide Sequence | Primary Target Integrin(s) | Typical IC50 / KD Range (nM) | Key Structural Feature |

| GRGDSP (linear) | Broad (αvβ3, α5β1, etc.) | 10,000 - 100,000 | Low conformational constraint |

| This compound (linear) | Broad, similar to GRGDSP | 10,000 - 100,000 | C-terminus for immobilization |

| cyclo(RGDfK) | αvβ3, αvβ5 | 1 - 100 | Constrained cyclic pentapeptide |

| ACDCRGDCFCG | α5β1 | 1 - 50 | Conformationally locked, bicyclic |

| Cilengitide | αvβ3, αvβ5 | 1 - 20 | Cyclic RGD peptidomimetic |

Note: Absolute values can vary significantly based on the assay format (e.g., solid-phase vs. cell-based) and experimental conditions.[21]

Chapter 4: Downstream Signaling: The Consequence of Specific Engagement

Integrin binding is not merely a tethering event; it is a signal. The binding of a ligand like this compound causes a conformational change in the integrin, leading to receptor clustering and the recruitment of a host of intracellular signaling and adaptor proteins to form a focal adhesion complex.[12]

A primary and immediate consequence is the activation of Focal Adhesion Kinase (FAK) .[6][22] Upon integrin clustering, FAK is recruited to the focal adhesion site and undergoes autophosphorylation at Tyrosine 397 (Y397).[23] This phosphotyrosine residue then serves as a high-affinity docking site for the SH2 domain of the Src family kinases .[23][24] The binding of Src to FAK results in the mutual activation of both kinases, creating a potent signaling hub.[22] This FAK/Src complex then phosphorylates numerous downstream targets, including paxillin and p130Cas, initiating cascades that regulate cell migration, survival, and proliferation.[24]

Caption: Integrin-mediated activation of the FAK/Src signaling pathway.

Understanding which integrin subtype is engaged is critical because different integrins can preferentially activate distinct downstream pathways, leading to different cellular outcomes. For example, α5β1 engagement is strongly tied to matrix assembly, while αvβ3 is heavily implicated in angiogenesis (new blood vessel formation).[25]

Chapter 5: Applications in Research and Drug Development

The precise control over integrin binding specificity afforded by engineered peptides like this compound and its cyclic derivatives has profound implications.

-

Targeted Drug Delivery: By conjugating cytotoxic drugs or imaging agents to integrin-specific peptides, payloads can be delivered directly to tissues overexpressing the target receptor, such as tumors.[4][26][27] Many cancer cells and the endothelial cells of tumor vasculature overexpress αvβ3, making it a prime target for RGD-based therapies.[4][25]

-

Biomaterial Engineering: The functionalization of scaffolds for tissue engineering with peptides like this compound promotes cell attachment, organization, and differentiation.[12][27] By selecting a peptide specific for osteoblasts, for example, one can create a biomaterial that selectively encourages bone formation.

-

Anti-Angiogenic and Anti-Metastatic Therapy: Soluble RGD peptides that selectively block αvβ3 can inhibit the formation of new blood vessels that tumors need to grow and can interfere with the metastatic spread of cancer cells.[4][27]

Conclusion

The journey from the discovery of the RGD tripeptide to the rational design of highly specific, high-affinity cyclic peptidomimetics illustrates a core principle of molecular recognition: specificity is encoded in context and conformation. The this compound peptide serves as a powerful tool and a foundational model for understanding this principle. For the researcher or drug developer, mastering the interplay between primary sequence, flanking residues, and conformational state is essential for harnessing the full potential of integrin-targeted technologies. The methodologies and conceptual frameworks presented in this guide provide a robust starting point for the quantitative analysis and strategic application of these versatile molecules.

References

- Title: Integrin-regulated FAK-Src signaling in normal and cancer cells Source: PubMed URL

- Title: Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues Source: PMC - NIH URL

- Title: The RGD Peptide, origins and applications Source: Cell Guidance Systems URL

- Title: Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion Source: ACS Omega URL

- Title: RGD AND OTHER RECOGNITION SEQUENCES FOR INTEGRINS Source: Annual Reviews URL

- Title: Bicyclic RGD peptides with high integrin αvβ3 and α5β1 affinity promote cell adhesion on elastin-like recombinamers Source: SpringerLink URL

- Title: Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis Source: PMC - NIH URL

- Title: Focal adhesion kinase in integrin-mediated signaling Source: IMR Press URL

- Title: Integrin signaling through FAK in the regulation of mammary stem cells and breast cancer Source: PMC - NIH URL

- Title: Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency Source: PMC - NIH URL

- Title: RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions Source: PMC - NIH URL

- Title: Arginylglycylaspartic acid Source: Wikipedia URL

- Title: PEGylated RGD Peptides: A Promising Tool for Targeted Drug Delivery Source: BOC Sciences URL

- Title: RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions Source: Semantic Scholar URL

- Title: RGD and other recognition sequences for integrins Source: PubMed URL

- Title: Structural insights into the molecular recognition of integrin αVβ3 by RGD-containing ligands: The role of the specificity-determining loop (SDL)

- Title: Structural basis for ligand recognition by RGD (Arg-Gly-Asp)

- Title: Molecular View on the iRGD Peptide Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles Source: PubMed Central URL

- Title: Integrin signaling via FAK-Src controls cytokinetic abscission by decelerating PLK1 degradation and subsequent recruitment of CEP55 at the midbody Source: Oncotarget URL

- Title: Bicyclic RGD Peptides with Exquisite Selectivity for the Integrin αvβ3 Receptor Using a “Random Design” Approach Source: ACS Combinatorial Science URL

- Title: RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)

- Title: Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy Source: PubMed Central URL

- Title: Alpha-v beta-3 Source: Wikipedia URL

- Title: Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands Source: MDPI URL

- Title: Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies Source: PMC - NIH URL

- Title: VTN (vitronectin)

- Title: this compound this compound Source: LifeTein URL

- Title: Activation of the integrin alpha v beta 3 involves a discrete cation-binding site that regulates conformation Source: PubMed URL

- Title: High-Affinity RGD-Knottin Peptide as a New Tool for Rapid Evaluation of the Binding Strength of Unlabeled RGD-Peptides to αvβ3, αvβ5, and α5β1 Integrin Receptors Source: Analytical Chemistry - ACS Publications URL

- Title: The Synergy Peptide PHSRN and the Adhesion Peptide RGD Mediate Cell Adhesion through a Common Mechanism Source: Biochemistry - ACS Publications URL

- Title: αVβ3 Integrin Crystal Structures and their Functional Implications Source: PMC - NIH URL

- Title: An Inhibitor of a Cell Adhesion Receptor Stimulates Cell Migration Source: PMC - NIH URL

- Title: alpha(v)beta3 and alpha(v)beta5 integrins bind both the proximal RGD site and non-RGD motifs within noncollagenous (NC1)

- Title: Tuning RGD Motif and Hyaluronan Density to Study Integrin Binding Source: Frontiers URL

- Title: Advantages of RGD peptides for directing cell association with biomaterials Source: PMC URL

- Source: MedchemExpress.

- Title: Specific binding of integrin alphaIIbbeta3 to RGD peptide immobilized on a nitrilotriacetic acid chip: a surface plasmon resonance study Source: PubMed URL

- Title: Overview: assays for studying integrin-dependent cell adhesion Source: PMC - NIH URL

- Title: Effect of RGD peptides on α5β1 integrin–binding to 70-kD affinity...

- Title: Integrin Targeting Using RGD-Based Peptide Amphiphiles Source: Springer Nature Experiments URL

- Title: Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion Source: Semantic Scholar URL

- Title: Computational and experimental analysis of bioactive peptide linear motifs in the integrin adhesome Source: RCSI Repository URL

- Title: Peptide-binding Characteristics Source: LifeTein URL

- Title: Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification Source: Theranostics URL

- Title: A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins Source: NIH URL

Sources

- 1. annualreviews.org [annualreviews.org]

- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 3. RGD and other recognition sequences for integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions | Semantic Scholar [semanticscholar.org]

- 6. imrpress.com [imrpress.com]

- 7. Structural insights into the molecular recognition of integrin αVβ3 by RGD-containing ligands: The role of the specificity-determining loop (SDL) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular View on the iRGD Peptide Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis for ligand recognition by RGD (Arg-Gly-Asp)-dependent integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lifetein.com [lifetein.com]

- 13. uvadoc.uva.es [uvadoc.uva.es]

- 14. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Specific binding of integrin alphaIIbbeta3 to RGD peptide immobilized on a nitrilotriacetic acid chip: a surface plasmon resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Tuning RGD Motif and Hyaluronan Density to Study Integrin Binding [frontiersin.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Integrin signaling through FAK in the regulation of mammary stem cells and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Alpha-v beta-3 - Wikipedia [en.wikipedia.org]

- 26. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 27. cellgs.com [cellgs.com]

The Cysteine Residue in GRGDSPC: A Linchpin for Versatility in Integrin-Targeting Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Gly-Arg-Gly-Asp-Ser-Pro-Cys (GRGDSPC) peptide, a derivative of the ubiquitous Arg-Gly-Asp (RGD) cell adhesion motif, has emerged as a pivotal tool in biomedical research and therapeutic development. While the RGD sequence dictates its binding to various integrin receptors, the terminal cysteine residue bestows upon this heptapeptide a remarkable chemical versatility. This guide delves into the multifaceted role of the cysteine residue, exploring its profound impact on the structure, function, and application of the this compound peptide. We will dissect the chemical reactivity of the cysteine thiol group, its utility in peptide cyclization and dimerization, and its critical function as a conjugation handle for biomaterials, imaging agents, and therapeutic payloads. Through a combination of mechanistic insights, detailed experimental protocols, and visual workflows, this document aims to provide a comprehensive resource for harnessing the full potential of the cysteine residue in this compound-based applications.

The Chemistry of the Cysteine Thiol: A Gateway to Functionalization

The unique properties of the this compound peptide are intrinsically linked to the nucleophilic thiol group (-SH) of its C-terminal cysteine residue. This functional group serves as a highly reactive and specific site for a variety of chemical modifications, allowing for the covalent attachment of the peptide to a wide array of molecules and surfaces.

Thiol-Maleimide Michael Addition: A Robust Conjugation Strategy

One of the most prevalent methods for conjugating this compound peptides is the thiol-maleimide Michael addition reaction. This reaction is highly efficient and proceeds under mild, biocompatible conditions (typically pH 6.5-7.5), forming a stable thioether bond. The specificity of the maleimide group for thiols minimizes off-target reactions with other amino acid side chains, ensuring precise control over the conjugation site.

Experimental Protocol: Conjugation of this compound to a Maleimide-Activated Surface

Objective: To immobilize this compound peptide onto a maleimide-functionalized substrate for cell adhesion studies.

Materials:

-

This compound peptide (purity >95%)

-

Maleimide-activated substrate (e.g., maleimide-coated microplate, maleimide-functionalized hydrogel)

-

Phosphate-buffered saline (PBS), pH 7.2

-

L-Cysteine hydrochloride solution (1 M)

-

Ellman's reagent (DTNB) for thiol quantification

Procedure:

-

Peptide Reconstitution: Dissolve the this compound peptide in PBS at a concentration of 1 mg/mL.

-

Surface Incubation: Add the this compound solution to the maleimide-activated substrate. The final concentration of the peptide should be optimized based on the desired surface density. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

Blocking Unreacted Maleimides: To prevent non-specific binding of cellular thiols, quench any unreacted maleimide groups by adding a solution of L-cysteine (final concentration 10 mM) and incubating for 30 minutes at room temperature.

-

Washing: Thoroughly wash the surface with PBS to remove any unbound peptide and blocking agent.

-

Verification of Immobilization (Optional): The efficiency of peptide conjugation can be indirectly quantified by measuring the depletion of free thiol groups in the supernatant using Ellman's reagent.

Causality Behind Experimental Choices:

-

The choice of a slightly acidic to neutral pH (6.5-7.5) is a compromise to ensure the thiol group is sufficiently nucleophilic for the reaction to proceed efficiently while minimizing the hydrolysis of the maleimide ring.

-

Blocking with L-cysteine is a critical step to create a "self-validating" surface by ensuring that any subsequent biological effects are due to the immobilized peptide and not to non-specific reactions with the activated surface.

Disulfide Bond Formation: Dimerization and Cyclization

The thiol group of cysteine can be oxidized to form a disulfide bond (-S-S-). This reaction can occur between two this compound peptides, leading to the formation of a homodimer, or intramolecularly to create a cyclic peptide.

-

Dimerization: Dimeric RGD peptides can exhibit enhanced avidity for integrins due to the presentation of multiple binding motifs, potentially leading to increased cell adhesion and signaling.

-

Cyclization: Constraining the peptide backbone through cyclization can significantly improve its biological activity.[1] Cyclic RGD peptides often show higher affinity and selectivity for specific integrin subtypes compared to their linear counterparts.[1] This is attributed to the pre-organization of the peptide into a bioactive conformation that more closely mimics its bound state with the integrin receptor.[2] Furthermore, cyclization can enhance the peptide's stability by protecting it from proteolytic degradation.[1]

Experimental Protocol: Oxidative Cyclization of this compound

Objective: To synthesize a cyclic this compound peptide via intramolecular disulfide bond formation.

Materials:

-

Linear this compound peptide

-

Ammonium bicarbonate buffer (0.1 M, pH 8.5)

-

Dimethyl sulfoxide (DMSO)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

-

Peptide Dissolution: Dissolve the linear this compound peptide in the ammonium bicarbonate buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.

-

Oxidation: Add DMSO to the peptide solution (typically 10-20% v/v) to act as a mild oxidizing agent. The reaction can be left to proceed at room temperature for 24-48 hours. The progress of the reaction can be monitored by RP-HPLC.

-

Purification: Purify the cyclic peptide from the reaction mixture using RP-HPLC. The cyclic product will typically have a shorter retention time than the linear precursor.

-

Characterization: Confirm the identity and purity of the cyclic peptide by mass spectrometry. The mass of the cyclic peptide will be 2 Da less than the linear peptide due to the loss of two hydrogen atoms during disulfide bond formation.

Causality Behind Experimental Choices:

-

A basic pH (around 8.5) is used to facilitate the deprotonation of the thiol group, forming the more reactive thiolate anion, which is necessary for disulfide bond formation.

-

The use of a dilute peptide solution is crucial to minimize the formation of dimeric and oligomeric byproducts.

The Cysteine Residue in Action: Applications in Research and Therapeutics

The ability to specifically modify the cysteine residue of this compound has led to its widespread use in a variety of applications, from fundamental cell biology research to the development of targeted therapies and diagnostics.

Biomaterial Functionalization for Tissue Engineering

The this compound peptide is frequently used to functionalize biomaterials such as hydrogels, scaffolds, and implants to promote cell adhesion, proliferation, and differentiation.[3] The cysteine residue provides a convenient anchor point for covalently attaching the peptide to the biomaterial, ensuring its long-term stability and presentation to cells.[3] For instance, this compound-modified scaffolds have been shown to enhance the re-endothelialization of decellularized pancreatic scaffolds and improve osteogenic responses in bone tissue engineering.[3]

Targeted Drug Delivery and Imaging

The overexpression of certain integrins, such as αvβ3, on tumor cells and angiogenic vasculature makes the RGD motif an attractive targeting ligand for cancer therapy and diagnosis.[4] The cysteine residue in this compound allows for the conjugation of various payloads, including:

-

Chemotherapeutic drugs: Cysteine-containing RGD peptides can be coupled to anticancer drugs to enhance their delivery to the tumor site, thereby increasing their efficacy and reducing systemic toxicity.

-

Nanoparticles: Functionalizing nanoparticles with this compound can improve their accumulation in tumors through active targeting of integrin-expressing cells.[3]

-

Imaging agents: Radiolabeled or fluorescently tagged this compound peptides are used for non-invasive imaging of integrin expression, which can aid in cancer diagnosis, staging, and monitoring treatment response.[5]

Enhancing Pharmacokinetic Properties

A significant challenge in the therapeutic use of small peptides is their rapid clearance from circulation. The cysteine residue offers a clever strategy to overcome this limitation. By forming a disulfide bond with serum albumin, the most abundant protein in the blood, the plasma half-life of the RGD peptide can be significantly extended.[6] This approach has been shown to increase the accumulation of the peptide in tumors and prolong its therapeutic window.[6]

Structure-Activity Relationship: The Influence of Cysteine's Position and Modification

The precise location and chemical state of the cysteine residue can have a profound impact on the biological activity of the this compound peptide.

| Modification | Effect on Peptide Properties | Impact on Biological Activity |

| Linear vs. Cyclic | Increased conformational rigidity in cyclic form. | Enhanced receptor affinity and selectivity, increased stability against proteolysis.[1] |

| Monomeric vs. Dimeric | Increased valency in dimeric form. | Potentially enhanced avidity and cell clustering. |

| Spacer Inclusion | Introduction of a flexible or rigid linker between the RGD motif and the cysteine. | Can optimize the presentation of the RGD motif to the integrin receptor, potentially increasing cell adhesion.[7][8] |

| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains to the cysteine. | Improved solubility, reduced immunogenicity, and prolonged circulation half-life.[9] |

Conclusion

The C-terminal cysteine residue of the this compound peptide is far more than a simple amino acid; it is a strategic element that imparts immense versatility and functionality. Its reactive thiol group provides a robust and specific handle for a wide range of chemical modifications, enabling researchers and drug developers to tailor the peptide's properties for specific applications. From creating bioactive surfaces for tissue engineering to developing targeted cancer therapies and imaging agents, the cysteine residue is the linchpin that allows the this compound peptide to bridge the gap between fundamental biological recognition and practical biomedical innovation. A thorough understanding of the chemistry and strategic utilization of this single amino acid is paramount to unlocking the full potential of RGD-based technologies.

References

-

LifeTein. This compound this compound [LT8295]. [Link]

-

Lecture 18 Peptide cyclization and native chemical ligation. YouTube. [Link]

-

Cacciatore, C., et al. (2010). Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands. Molecules, 15(3), 1574-1596. [Link]

-

Pang, H. B., et al. (2014). A free cysteine prolongs the half-life of a homing peptide and improves its tumor-penetrating activity. Journal of Controlled Release, 175, 48-53. [Link]

-

Schöneich, C. (2013). Cysteine residues as catalysts for covalent peptide and protein modification: a role for thiyl radicals?. Free Radical Biology and Medicine, 61, 411-420. [Link]

-

Yoshida, T., et al. (2023). Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion. ACS Omega, 8(5), 4867-4876. [Link]

-

Kawakami, T., et al. (2024). Application of cysteinyl prolyl ester for the synthesis of cyclic peptides containing an RGD sequence and their biological activity measurement. Frontiers in Chemistry, 12, 1389025. [Link]

-

Yoshida, T., et al. (2023). Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion. ACS Omega, 8(5), 4867-4876. [Link]

-